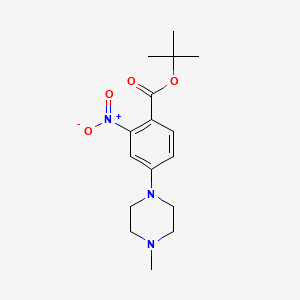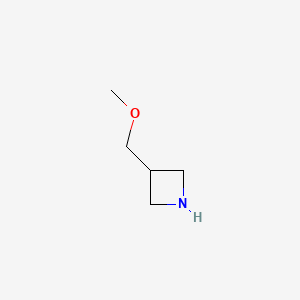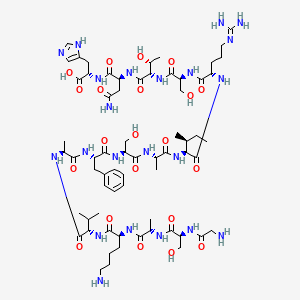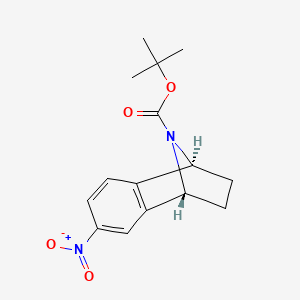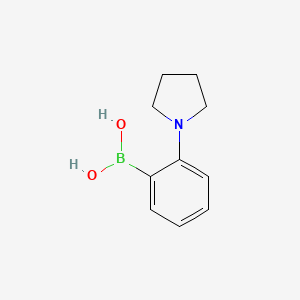
2-(Pyrrolidino)phenylboronic acid
Übersicht
Beschreibung
2-(Pyrrolidino)phenylboronic acid is a chemical compound that possesses a boronic acid functional group. It has a molecular formula of C10H14BNO2 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 2-(Pyrrolidino)phenylboronic acid, can be achieved through various strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, pyrrolizine 77, a related compound, was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide 75 with 2-(pyrrolidin-2-ylidene)malononitrile 76 under reflux in acetone for 24 hours .Molecular Structure Analysis
The molecular structure of 2-(Pyrrolidino)phenylboronic acid is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
2-(Pyrrolidino)phenylboronic acid possesses a boronic acid functional group, which is a key component in Suzuki-Miyaura coupling reactions. These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Pyrrolidino)phenylboronic acid include a predicted boiling point of 379.3±44.0 °C and a predicted density of 1.19±0.1 g/cm3 . It also has an average mass of 191.035 Da and a mono-isotopic mass of 191.111755 Da .Wissenschaftliche Forschungsanwendungen
Glucose-Sensitive Polymers for Diabetes Treatment
Conjugates involving 2-(Pyrrolidino)phenylboronic acid have been investigated for their ability to function as glucose-sensitive polymers. These polymers enable self-regulated insulin release, making them promising candidates for diabetes treatment. Additionally, they serve as diagnostic agents .
Wirkmechanismus
Target of Action
The primary target of 2-(Pyrrolidino)phenylboronic acid is the palladium (0) catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, 2-(Pyrrolidino)phenylboronic acid interacts with its target through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by 2-(Pyrrolidino)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Pharmacokinetics
The pyrrolidine ring, a component of the compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This property, along with the contribution to the stereochemistry of the molecule and the increased three-dimensional coverage due to the non-planarity of the ring, may influence the ADME properties of the compound .
Result of Action
The result of the action of 2-(Pyrrolidino)phenylboronic acid in the SM coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of complex organic compounds, contributing to various applications in organic synthesis .
Action Environment
The action of 2-(Pyrrolidino)phenylboronic acid is influenced by environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound is generally environmentally benign . It should be stored under inert gas (nitrogen or argon) at 2–8 °c for stability . The compound is also water-soluble, which may influence its action in aqueous environments .
Safety and Hazards
When handling 2-(Pyrrolidino)phenylboronic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
While specific future directions for 2-(Pyrrolidino)phenylboronic acid are not detailed in the retrieved papers, the pyrrolidine scaffold, to which this compound belongs, continues to be of great interest in the field of drug discovery . The ability of pyrrolidine compounds to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and provide increased three-dimensional coverage due to the non-planarity of the ring, makes them promising candidates for the design of new compounds with different biological profiles .
Eigenschaften
IUPAC Name |
(2-pyrrolidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6,13-14H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFOHUZAKFHWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2CCCC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660520 | |
| Record name | [2-(Pyrrolidin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidino)phenylboronic acid | |
CAS RN |
948592-78-7 | |
| Record name | [2-(Pyrrolidin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



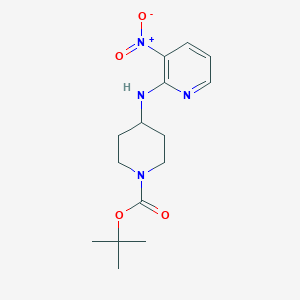
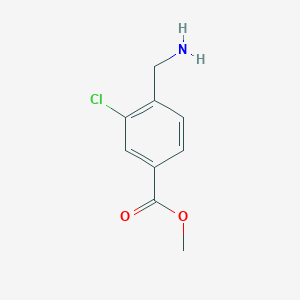
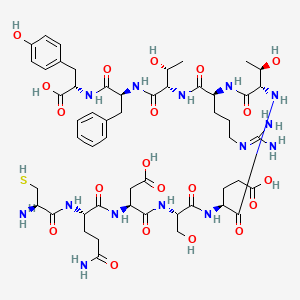
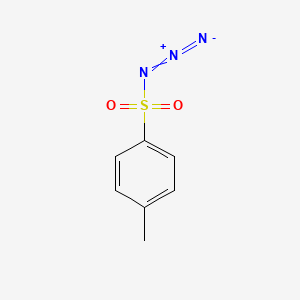
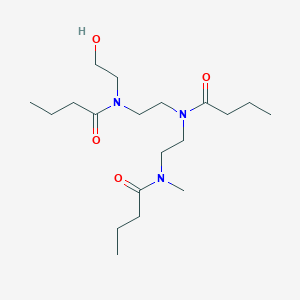


![4-(4-Methoxyphenyl)thieno[2,3-b:5,4-c']dipyridine-2-carboxamide](/img/structure/B3030672.png)
![11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate](/img/structure/B3030675.png)
